molecular formula C7H5BrN2O B068395 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 183208-34-6

5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Numéro de catalogue: B068395
Numéro CAS: 183208-34-6
Poids moléculaire: 213.03 g/mol
Clé InChI: DHPKTHROZFIEJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound with the molecular formula C7H5BrN2O. It is a derivative of pyrrolopyridine and contains a bromine atom at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Applications De Recherche Scientifique

Thérapie contre le cancer : Inhibiteurs de FGFR

5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one : les dérivés ont été identifiés comme des inhibiteurs puissants du récepteur du facteur de croissance des fibroblastes (FGFR), qui joue un rôle crucial dans divers types de tumeurs . L'activation anormale des voies de signalisation du FGFR est associée à la progression et au développement de plusieurs cancers, notamment le cancer du sein, du poumon, de la prostate, de la vessie et du foie. Le ciblage des FGFR représente une stratégie intéressante pour la thérapie du cancer, et les dérivés de ce composé ont montré des promesses dans l'inhibition de la prolifération des cellules cancéreuses et l'induction de l'apoptose .

Synthèse d'inhibiteurs de protéine kinase à base d'azaindole

Ce composé sert d'intermédiaire synthétique pour les inhibiteurs de protéine kinase à base d'azaindole . Les protéine kinases sont des enzymes qui modifient d'autres protéines en leur ajoutant chimiquement des groupes phosphate, et leur dysrégulation est souvent liée à des maladies, notamment le cancer. Les inhibiteurs qui peuvent moduler l'activité des protéine kinases présentent donc un intérêt significatif pour le développement thérapeutique.

Développement d'agents anticancéreux

La synthèse et l'évaluation biologique des dérivés de 1H-pyrrolo[2,3-b]pyridine ont conduit au développement de composés présentant des activités puissantes contre diverses lignées cellulaires cancéreuses . Ces dérivés ont montré qu'ils inhibaient la migration et l'invasion des cellules cancéreuses, suggérant leur potentiel comme agents anticancéreux.

Recherche sur les voies de transduction du signal

Le composé est utilisé dans la recherche pour comprendre les voies de transduction du signal, en particulier celles impliquant l'axe FGF-FGFR . Ces voies régulent le développement des organes, la prolifération et la migration cellulaires, l'angiogenèse et d'autres processus. En étudiant les effets de ce composé sur les FGFR, les chercheurs peuvent acquérir des connaissances sur les mécanismes moléculaires de ces voies et leurs rôles dans les maladies.

Composé principal pour l'optimisation des médicaments

En raison de sa faible masse moléculaire et de son activité puissante, les dérivés de This compound sont considérés comme des composés principaux intéressants, bénéfiques pour une optimisation ultérieure dans le développement de médicaments . Les composés principaux sont des points de départ dans le processus de découverte de médicaments, et leur optimisation implique la modification de leur structure afin d'améliorer l'efficacité, de réduire la toxicité et d'améliorer les propriétés ressemblant à celles des médicaments.

Exploration des stratégies de synthèse

Le composé est également essentiel pour explorer les stratégies de synthèse permettant de créer ses dérivés. Les méthodes de synthèse sont systématisées en fonction de la méthode d'assemblage du système pyrazolopyridine, et leurs avantages et inconvénients sont pris en compte dans le contexte de la conception et du développement de médicaments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives.

Activité Biologique

5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS No. 183208-34-6) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies, including its antibacterial, anticancer, and neuropharmacological properties.

  • Molecular Formula: C7H5BrN2O
  • Molecular Weight: 213.034 g/mol
  • PubChem CID: 15504062

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. For instance, derivatives of pyrrole have been shown to exhibit significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
5-Bromo-Pyrrole Derivative3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Both

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Specifically, research indicates that the compound can induce apoptosis in HepG2 liver cancer cells with an IC50 value greater than 40 µM .

Cell LineIC50 (µM)Mechanism of Action
HepG2>40Induction of apoptosis

Neuropharmacological Effects

The compound's neuropharmacological potential has also been explored. It has been suggested that derivatives of this pyrrole structure may act as NMDA receptor antagonists, which could be beneficial in treating conditions like schizophrenia and mood disorders .

Case Studies

  • Antitubercular Activity : A study investigating a series of pyrrole derivatives found that certain compounds exhibited promising activity against Mycobacterium tuberculosis, with MIC values as low as 5 µM .
  • Cytotoxicity Studies : In a detailed cytotoxicity assessment involving various cell lines, the compound was tested alongside known anticancer agents, revealing its potential as a lead compound for further development in cancer therapeutics .

Propriétés

IUPAC Name

5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPKTHROZFIEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573432
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183208-34-6
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H,3H-pyrrolo[2,3-b]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3,3,5-tribromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (2.0 g, 5.4 mmole) in acetic acid (50 mL) at RT was added Zn metal. The reaction became exothermic and was cooled by the use of an ice bath during the initial 30 minutes. After 5 hr the reaction was filtered through Celite®, and the filter pad was washed with EtOAc. The filtrate was concentrated under vacuum and neutralized with saturated aqueous NaHCO3 solution. The neutralized aqueous filtrate was then extracted with EtOAc (2×200 mL), and the combined organic extracts were dried over Na2SO4 and concentrated to a solid. The solid was washed with hexanes and dried under high vacuum to give the title compound (0.36 g, 32%): MS (ES) m/e 215 (M+H)+. This was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
32%

Synthesis routes and methods II

Procedure details

A solution of 3,3,5-tribromooxindole (5.0 g, 13.4 mmol) in fresh THF (100 mL) is stirred at room temperature and a saturated aqueous solution of ammonium chloride (100 mL) is added. The flask is placed in a water bath and activated zinc dust (15.0 g, 230 mmol) is added. The mixture is stirred for 20 min and the zinc is removed by filtration through a pad of diatomaceous earth. The organic layer is separated and the aqueous layer is extracted with THF (20 mL). The combined organic layers were washed with saturated brine solution, dried over anhydrous magnesium sulfate and the solvent removed under reduced pressure. The brown residue is triturated with water (20 mL) and the tan solid is collected by filtration and dried under vacuum to give 5-bromo-7-azaoxindole as a tan solid, 2.02 g (71%). 1H NMR (DMSO-d6) δ11.13 (s,1H), 8.15 (s,1H), 8.76 (s,1H), 3.57 (s, 2H). MS (AP−ve) 211 (100) (M−H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 3,3,5-tribromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (5.0 g, 13.4 mmol) in fresh THF (100 mL) was stirred at room temperature, and a saturated aqueous solution of ammonium chloride (100 mL) was added. The flask was placed in a water bath, and activated zinc dust (15.0 g, 230 mmol) was added. The mixture was stirred for 20 min, and the zinc was removed by filtration through a pad of diatomaceous earth. The organic layer was separated, and the aqueous layer was extracted with THF (20 mL). The combined organic layers were washed with saturated brine solution and dried over anhydrous magnesium sulfate. Solvent was removed under reduced pressure. The brown residue was triturated with water (20 mL), and the tan solid was collected by filtration and dried under vacuum to give the title compound as a tan solid, 2.02 g (71%). 1H NMR (d6-DMSO) δ11.13 (s, 1H), 8.15 (s, 1H), 8.76 (s, 1H), 3.57 (s, 2H). MS (AP−ve) 211 (100) (M−H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 3
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 4
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 5
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 6
Reactant of Route 6
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.